Physicochemical Differentiation: Methyl Ester vs. Free Acid Lipophilicity
The methyl ester target compound possesses a higher estimated logP (-0.2 ) compared to its free acid counterpart (logP -0.457; logD pH 7.4 = -3.64 [1]), indicating improved lipophilicity. This difference is critical for passive membrane permeability, a key determinant of oral bioavailability and cellular uptake, as predicted by Lipinski's Rule of Five.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = -0.2 (estimated) |
| Comparator Or Baseline | (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid: logP = -0.457; logD (pH 7.4) = -3.64 |
| Quantified Difference | ΔlogP = +0.257 (target more lipophilic); ΔlogD (pH 7.4) = +3.44 |
| Conditions | In silico estimation / predicted values at standard conditions |
Why This Matters
For procurement decisions, the methyl ester's superior lipophilicity profile suggests it is a more suitable starting point for designing cell-permeable inhibitors compared to the ionized free acid, which may require prodrug strategies.
- [1] ChemBase. 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid logP: -0.457; LogD (pH 7.4): -3.64. View Source
